molecular formula C14H24ClNO2 B4754228 2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride

2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride

Cat. No. B4754228
M. Wt: 273.80 g/mol
InChI Key: NEOPNAPXIAOWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has shown potential in various scientific research applications. This compound is also known as IBHA and has been widely studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

IBHA has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), which is involved in the regulation of various physiological processes. IBHA has also shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system. Additionally, IBHA has been investigated for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.

Mechanism of Action

IBHA acts as a competitive inhibitor of GRK2, which regulates the activity of G protein-coupled receptors (GPCRs). By inhibiting GRK2, IBHA can increase the activity of GPCRs, leading to downstream signaling effects. This mechanism of action has been studied in various cell types, including cardiac myocytes and immune cells.
Biochemical and Physiological Effects:
IBHA has been shown to have various biochemical and physiological effects. It has been found to increase the activity of GPCRs, leading to downstream signaling effects. Additionally, IBHA has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells. IBHA has also been found to have potential cardiovascular benefits, such as improving cardiac function and reducing hypertension.

Advantages and Limitations for Lab Experiments

IBHA has several advantages for use in lab experiments. It is a potent inhibitor of GRK2 and has been shown to have high selectivity for this target. Additionally, IBHA has been shown to have good bioavailability and can be administered orally. However, IBHA also has some limitations for use in lab experiments. It has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, IBHA can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples.

Future Directions

There are several future directions for research on IBHA. One area of interest is its potential use in the treatment of cardiovascular diseases. Further studies are needed to determine the optimal dosing and administration of IBHA for these conditions. Additionally, IBHA has shown potential as an anti-inflammatory agent, and further research is needed to explore its effects on the immune system. Finally, IBHA has been studied primarily in vitro, and further studies are needed to determine its effectiveness in animal models and clinical trials.
Conclusion:
In conclusion, 2-{2-[(4-isopropylbenzyl)amino]ethoxy}ethanol hydrochloride, or IBHA, is a promising compound for use in various scientific research applications. It has been shown to have potent inhibitory effects on GRK2, anti-inflammatory effects, and potential cardiovascular benefits. While IBHA has some limitations for use in lab experiments, it has several advantages that make it a valuable tool for researchers. Further studies are needed to explore the full potential of IBHA in various scientific research applications.

properties

IUPAC Name

2-[2-[(4-propan-2-ylphenyl)methylamino]ethoxy]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-17-10-8-16;/h3-6,12,15-16H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOPNAPXIAOWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCOCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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